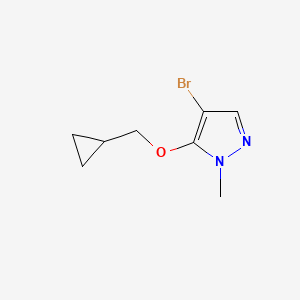
4-Bromo-5-(cyclopropylmethoxy)-1-methyl-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-5-(cyclopropylmethoxy)-1-methyl-1H-pyrazole is a heterocyclic compound that features a bromine atom, a cyclopropylmethoxy group, and a methyl group attached to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-5-(cyclopropylmethoxy)-1-methyl-1H-pyrazole typically involves the nucleophilic substitution of a bromine atom in a precursor compound. One common method involves the reaction of 4-bromo-5-nitrophthalonitrile with cyclopropylmethanol in the presence of a base such as potassium carbonate (K₂CO₃) in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-5-(cyclopropylmethoxy)-1-methyl-1H-pyrazole can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the pyrazole ring or the substituents.
Substitution Reactions: The cyclopropylmethoxy group can be substituted with other groups under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) in solvents like DMF or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic media.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in solvents like ether or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with methoxide can yield 4-methoxy-5-(cyclopropylmethoxy)-1-methyl-1H-pyrazole .
Scientific Research Applications
4-Bromo-5-(cyclopropylmethoxy)-1-methyl-1H-pyrazole has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Material Science: It can be used in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 4-Bromo-5-(cyclopropylmethoxy)-1-methyl-1H-pyrazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific biological context and the structure of the final pharmaceutical compound derived from it .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-5-nitrophthalonitrile: A precursor used in the synthesis of 4-Bromo-5-(cyclopropylmethoxy)-1-methyl-1H-pyrazole.
4-Bromo-5-(cyclopropylmethoxy)-2-methoxybenzaldehyde: A structurally similar compound with a methoxy group instead of a methyl group on the pyrazole ring
Uniqueness
This compound is unique due to its specific combination of substituents, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in medicinal chemistry and material science .
Properties
Molecular Formula |
C8H11BrN2O |
|---|---|
Molecular Weight |
231.09 g/mol |
IUPAC Name |
4-bromo-5-(cyclopropylmethoxy)-1-methylpyrazole |
InChI |
InChI=1S/C8H11BrN2O/c1-11-8(7(9)4-10-11)12-5-6-2-3-6/h4,6H,2-3,5H2,1H3 |
InChI Key |
AWWUKFFFMRUVDS-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C=N1)Br)OCC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















